molecular formula C14H20N2O B11877434 N-Isobutyl-1,2,3,4-tetrahydroquinoline-8-carboxamide

N-Isobutyl-1,2,3,4-tetrahydroquinoline-8-carboxamide

Cat. No.: B11877434
M. Wt: 232.32 g/mol
InChI Key: CSWVGWRWHNKOFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isobutyl-1,2,3,4-tetrahydroquinoline-8-carboxamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction generates the tetrahydroquinoline core, which can then be further functionalized to obtain the desired carboxamide derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Isobutyl-1,2,3,4-tetrahydroquinoline-8-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines and alcohols .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce various functionalized tetrahydroquinoline derivatives .

Mechanism of Action

The mechanism of action of N-Isobutyl-1,2,3,4-tetrahydroquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in neurodegenerative diseases or interact with receptors to modulate neurotransmitter levels .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Isobutyl-1,2,3,4-tetrahydroquinoline-8-carboxamide include other tetrahydroquinoline derivatives such as:

Uniqueness

This compound is unique due to its specific isobutyl and carboxamide functional groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

N-(2-methylpropyl)-1,2,3,4-tetrahydroquinoline-8-carboxamide

InChI

InChI=1S/C14H20N2O/c1-10(2)9-16-14(17)12-7-3-5-11-6-4-8-15-13(11)12/h3,5,7,10,15H,4,6,8-9H2,1-2H3,(H,16,17)

InChI Key

CSWVGWRWHNKOFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC2=C1NCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.